N-[7-(2-chlorophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanesulfonamide
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Overview
Description
N-[7-(2-CHLOROPHENYL)-5-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANESULFONAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, along with chlorophenyl and methylphenyl substituents
Preparation Methods
The synthesis of N-[7-(2-CHLOROPHENYL)-5-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANESULFONAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles or carboxylic acids.
Fusion with the pyrimidine ring: The triazole ring is then fused with a pyrimidine ring through condensation reactions.
Introduction of substituents: Chlorophenyl and methylphenyl groups are introduced via electrophilic aromatic substitution reactions.
Sulfonamide formation:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
N-[7-(2-CHLOROPHENYL)-5-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[7-(2-CHLOROPHENYL)-5-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[7-(2-CHLOROPHENYL)-5-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANESULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. It is believed to exert its effects by binding to the active sites of these targets, thereby inhibiting their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects such as the inhibition of cancer cell growth .
Comparison with Similar Compounds
N-[7-(2-CHLOROPHENYL)-5-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANESULFONAMIDE can be compared with other triazolopyrimidine derivatives, such as:
Pyrazolo[1,5-a]pyrimidine: Known for its anticancer properties, similar to the compound .
Indole derivatives: These compounds also exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects.
The uniqueness of N-[7-(2-CHLOROPHENYL)-5-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANESULFONAMIDE lies in its specific substituents and the resulting biological activity, which may offer advantages over other similar compounds in terms of potency and selectivity.
Properties
Molecular Formula |
C19H18ClN5O2S |
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Molecular Weight |
415.9 g/mol |
IUPAC Name |
N-[7-(2-chlorophenyl)-5-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanesulfonamide |
InChI |
InChI=1S/C19H18ClN5O2S/c1-12-7-9-13(10-8-12)16-11-17(14-5-3-4-6-15(14)20)25-19(21-16)22-18(23-25)24-28(2,26)27/h3-11,17H,1-2H3,(H2,21,22,23,24) |
InChI Key |
FJEMUVUKDZBLMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(N3C(=NC(=N3)NS(=O)(=O)C)N2)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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